4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide
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Overview
Description
4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that features a thiazoloquinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazoloquinoline core, followed by bromination and subsequent functionalization to introduce the methoxy and benzamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated thiazoloquinoline structure.
Scientific Research Applications
4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Shares a similar thiazole and benzamide structure.
6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: Features a quinoline core with bromine substitution.
Uniqueness
4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H12BrN3O2S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-bromo-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide |
InChI |
InChI=1S/C18H12BrN3O2S/c1-24-13-9-14-16(12-3-2-8-20-15(12)13)21-18(25-14)22-17(23)10-4-6-11(19)7-5-10/h2-9H,1H3,(H,21,22,23) |
InChI Key |
VMVAGWAYIQDKBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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